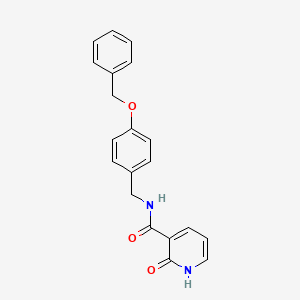![molecular formula C17H21N3O3S B2591943 2-Cyclopropyl-5-((2-phénoxyéthyl)sulfonyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrazine CAS No. 2034294-65-8](/img/structure/B2591943.png)
2-Cyclopropyl-5-((2-phénoxyéthyl)sulfonyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-5-((2-phenoxyethyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Inhibition de c-Met: Le 2-Cyclopropyl-5-((2-phénoxyéthyl)sulfonyl)-4,5,6,7-tétrahydropyrazolo[1,5-a]pyrazine a été étudié pour son potentiel en tant qu'inhibiteur de la protéine kinase c-Met. La voie c-Met joue un rôle crucial dans la progression du cancer, et son inhibition peut être bénéfique sur le plan thérapeutique .
- Modulation de GABA A: Ce composé a également démontré une activité de modulation allostérique de GABA A. Les récepteurs GABA A sont des cibles importantes pour le traitement de l'anxiété et d'autres troubles neurologiques .
- Les chercheurs ont utilisé le this compound comme sonde fluorescente. Sa structure unique le rend adapté à la visualisation des processus et des interactions cellulaires .
- L'incorporation de cet hétérocycle dans des polymères a été étudiée pour une utilisation dans les cellules solaires. Ses propriétés contribuent à améliorer l'efficacité de conversion d'énergie dans les dispositifs photovoltaïques .
- BACE-1 (β-sécrétase 1) est une enzyme clé impliquée dans la production de peptides bêta-amyloïdes, qui jouent un rôle dans la maladie d'Alzheimer. Le this compound a montré une activité inhibitrice contre BACE-1 .
- Le composé peut être synthétisé par diverses méthodes, y compris la cyclisation d'une diamine hétérocyclique avec un nitrite ou la réaction d'hydrate d'hydrazine avec des 1,2,3-triazoles dicarbonylés .
- Au sein des pyrazines et des pyridazines fusionnées au 1,2,3-triazole, différents congénères existent en fonction de la position de l'atome d'azote dans la fusion cyclique. Ces variations offrent des opportunités diverses pour la conception de médicaments et la science des matériaux .
Chimie Médicinale
Sondes Fluorescentes
Conception de Polymères
Inhibition de BACE-1
Voies de Synthèse
Diversité Structurelle
Mécanisme D'action
The compound also contains a sulfonyl group attached to a phenoxyethyl group. Compounds with sulfonyl groups have been known to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities . The presence of the phenoxyethyl group could potentially influence the compound’s lipophilicity, which could in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties .
The cyclopropyl group in the compound could potentially influence its reactivity and stability. Cyclopropyl groups have been known to undergo various chemical reactions, including ring-opening reactions .
Propriétés
IUPAC Name |
2-cyclopropyl-5-(2-phenoxyethylsulfonyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-24(22,11-10-23-16-4-2-1-3-5-16)19-8-9-20-15(13-19)12-17(18-20)14-6-7-14/h1-5,12,14H,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACGCNPPOPCTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
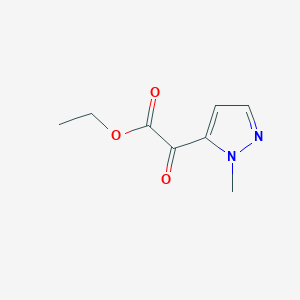
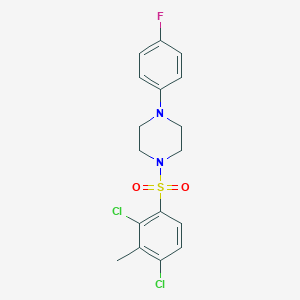
![Methyl 2-(3-(trifluoromethyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2591863.png)
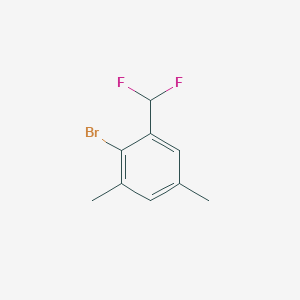
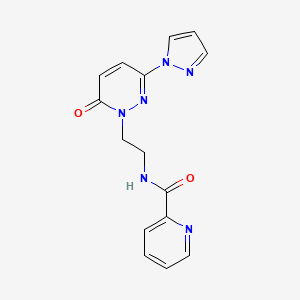
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2591867.png)
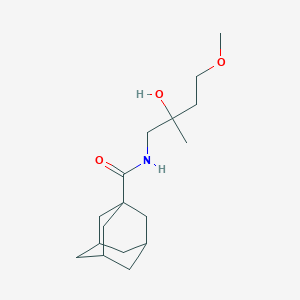
![N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2591871.png)
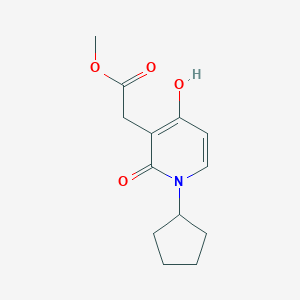
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)
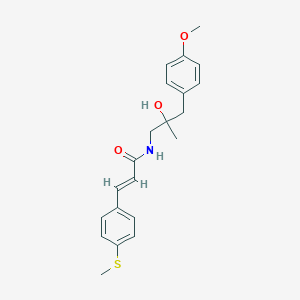
![N-[2-[1-Cyclohexylethyl(methyl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2591880.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride](/img/new.no-structure.jpg)
